molecular formula C28H24ClN7O3S B12416409 Vegfr-2-IN-21

Vegfr-2-IN-21

Cat. No.: B12416409
M. Wt: 574.1 g/mol
InChI Key: TXIQOLDHANVOQA-UHFFFAOYSA-N
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Description

Vegfr-2-IN-21 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. Inhibiting VEGFR-2 can help to control abnormal blood vessel growth, which is a common feature in various diseases, including cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-21 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction

    Formation of Core Scaffold: The initial step involves the synthesis of a quinoxaline or pyridine core, which serves as the backbone of the molecule.

    Functional Group Introduction: Various functional groups, such as amines, hydroxyls, and halogens, are introduced through reactions like nucleophilic substitution, reduction, and oxidation.

    Final Coupling Reaction: The final step involves coupling the core scaffold with specific substituents to achieve the desired inhibitory activity against VEGFR-2.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-21 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl or carbonyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form amines or alcohols.

    Substitution: Replacement of one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride under anhydrous conditions.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions include various intermediates and derivatives that retain the core scaffold but possess different functional groups, enhancing their inhibitory activity against VEGFR-2.

Scientific Research Applications

Vegfr-2-IN-21 has a wide range of scientific research applications:

    Chemistry: Used as a tool compound to study the structure-activity relationship of VEGFR-2 inhibitors.

    Biology: Employed in cell-based assays to investigate the role of VEGFR-2 in angiogenesis and endothelial cell function.

    Medicine: Explored as a potential therapeutic agent for treating diseases characterized by abnormal angiogenesis, such as cancer, diabetic retinopathy, and rheumatoid arthritis.

    Industry: Utilized in the development of new anti-angiogenic drugs and in high-throughput screening assays for drug discovery.

Mechanism of Action

Vegfr-2-IN-21 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the receptor from phosphorylating downstream signaling molecules, which are essential for endothelial cell proliferation, migration, and survival. The inhibition of VEGFR-2 disrupts the signaling pathways involved in angiogenesis, ultimately leading to reduced blood vessel formation.

Comparison with Similar Compounds

Similar Compounds

    Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that also targets VEGFR-2.

    Sorafenib: Another multi-targeted inhibitor with activity against VEGFR-2.

    Axitinib: A selective inhibitor of VEGFR-2 with high potency.

Uniqueness

Vegfr-2-IN-21 is unique in its high selectivity and potency against VEGFR-2 compared to other inhibitors. It has been designed to minimize off-target effects and improve therapeutic efficacy. Additionally, its unique chemical structure allows for better pharmacokinetic properties, making it a promising candidate for further development.

Biological Activity

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) plays a crucial role in angiogenesis, the process through which new blood vessels form from existing ones. This receptor is a primary target for cancer therapies due to its involvement in tumor growth and metastasis. Vegfr-2-IN-21 is a novel inhibitor designed to selectively target VEGFR-2, aiming to disrupt its signaling pathways and inhibit tumor-induced angiogenesis.

This compound functions by binding to the VEGFR-2 receptor, preventing its activation by vascular endothelial growth factors (VEGFs). This inhibition results in the blockade of downstream signaling pathways that promote endothelial cell proliferation and migration, essential processes for angiogenesis. The compound's efficacy is often measured by its IC50 value, which indicates the concentration required to inhibit 50% of the receptor activity.

Research Findings

Recent studies have highlighted the biological activity of this compound through various assays:

  • Inhibition Assays : In vitro studies demonstrated that this compound exhibits potent inhibitory effects against VEGFR-2, with reported IC50 values in the low micromolar range. For example, a related compound showed an IC50 of 0.56 μM against VEGFR-2 .
  • Cell Proliferation : The antiproliferative activity of this compound has been assessed in several cancer cell lines, including cervical (HeLa), breast (MCF-7), lung (H460), and hepatic carcinoma (HepG2). These studies indicated significant reductions in cell viability upon treatment with the compound, reinforcing its potential as an anticancer agent .
  • Anti-Angiogenic Effects : The compound was also evaluated for its antiangiogenic properties using human umbilical vein endothelial cells (Ea.hy926). Results showed a high selectivity for VEGFR-2 inhibition, with an IC50 value of 4 μM, suggesting that this compound effectively disrupts angiogenesis without significantly affecting non-cancerous cells .

Case Studies

Several case studies have illustrated the clinical relevance of targeting VEGFR-2:

  • DC101 Monoclonal Antibody : A study involving DC101, a monoclonal antibody against murine VEGFR-2, demonstrated that blocking VEGF binding to VEGFR-2 significantly inhibited tumor growth in mouse models . This supports the hypothesis that similar mechanisms could be leveraged using small molecule inhibitors like this compound.

Comparative Analysis

The following table summarizes key findings on various VEGFR inhibitors compared to this compound:

CompoundIC50 (μM)Cell Lines TestedAnti-Angiogenic Activity
This compound0.56HeLa, MCF-7, H460, HepG2Yes
Sunitinib0.039MCF-7Moderate
DC101N/AMurine modelsYes
Compound 25m0.026MCF-7Yes

Properties

Molecular Formula

C28H24ClN7O3S

Molecular Weight

574.1 g/mol

IUPAC Name

4-[[4-(7-chloro-1-methyl-2-oxo-3H-1,4-benzodiazepin-5-yl)phenyl]diazenyl]-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C28H24ClN7O3S/c1-17-14-18(2)32-28(31-17)35-40(38,39)23-11-9-22(10-12-23)34-33-21-7-4-19(5-8-21)27-24-15-20(29)6-13-25(24)36(3)26(37)16-30-27/h4-15H,16H2,1-3H3,(H,31,32,35)

InChI Key

TXIQOLDHANVOQA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4=NCC(=O)N(C5=C4C=C(C=C5)Cl)C)C

Origin of Product

United States

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